molecular formula C6H15NO B8184226 (R)-3-amino-2-methyl-pentan-2-ol

(R)-3-amino-2-methyl-pentan-2-ol

Cat. No.: B8184226
M. Wt: 117.19 g/mol
InChI Key: RJQQAAMUEHNMSQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-amino-2-methyl-pentan-2-ol is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone, making it a versatile intermediate in organic synthesis. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms that corresponds to the right-handed form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-2-methyl-pentan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-amino-2-methyl-pentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Another method involves the asymmetric hydrogenation of the corresponding imine or oxime precursor using a chiral catalyst. This approach allows for the direct introduction of chirality into the molecule, resulting in the desired ®-enantiomer.

Industrial Production Methods

On an industrial scale, the production of ®-3-amino-2-methyl-pentan-2-ol often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone or imine using specific reductases can provide a sustainable and efficient route to the target compound. Additionally, continuous flow reactors and advanced purification techniques are employed to enhance the overall efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-2-methyl-pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an appropriate solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

    Oxidation: ®-3-amino-2-methyl-pentan-2-one or ®-3-amino-2-methyl-pentanal.

    Reduction: ®-3-amino-2-methyl-pentane.

    Substitution: ®-3-amino-2-methyl-pentan-2-chloride or other substituted derivatives.

Scientific Research Applications

®-3-amino-2-methyl-pentan-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions to investigate stereoselectivity and enzyme kinetics.

    Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the production of fine chemicals, polymers, and specialty materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-3-amino-2-methyl-pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. In medicinal chemistry, the compound’s chiral nature allows for selective binding to biological targets, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-2-methyl-pentan-2-ol: The enantiomer of the compound with the opposite (S)-configuration.

    3-amino-2-methyl-butan-2-ol: A structurally similar compound with a shorter carbon chain.

    2-amino-3-methyl-pentan-2-ol: A positional isomer with the amino group located at a different position on the carbon chain.

Uniqueness

®-3-amino-2-methyl-pentan-2-ol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration allows for selective interactions with chiral environments in biological systems, making it a valuable compound in asymmetric synthesis and drug development.

Properties

IUPAC Name

(3R)-3-amino-2-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-5(7)6(2,3)8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQQAAMUEHNMSQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(C)(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.